molecular formula C11H12ClN3O B12343126 7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one

7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one

Cat. No.: B12343126
M. Wt: 237.68 g/mol
InChI Key: GBEGUXPCURRJJC-UHFFFAOYSA-N
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Description

7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one typically involves the reaction of 7-chloroquinazolin-4-one with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the yield of the product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one is unique due to its specific substitution pattern and the presence of the ethylaminomethyl group. This structural feature imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

7-chloro-2-(ethylaminomethyl)-4aH-quinazolin-4-one

InChI

InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,8,13H,2,6H2,1H3

InChI Key

GBEGUXPCURRJJC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=O)C2C=CC(=CC2=N1)Cl

Origin of Product

United States

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